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Compound of Interest

Compound Name: (R)-3-Fluoropyrrolidine

Cat. No.: B1302173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Fluoropyrrolidine is a chiral heterocyclic compound of significant interest in medicinal

chemistry and drug development. The introduction of a fluorine atom into the pyrrolidine ring

can profoundly influence a molecule's physicochemical properties, including lipophilicity,

metabolic stability, and binding affinity to biological targets. A thorough understanding of the

thermodynamic properties—such as enthalpy, entropy, and Gibbs free energy of formation—is

critical for predicting reaction spontaneity, optimizing synthesis pathways, understanding

molecular interactions, and modeling drug-receptor binding events.

This technical guide summarizes the currently available physical data for (R)-3-
Fluoropyrrolidine and provides a detailed overview of the established experimental and

computational methodologies that would be employed to determine its core thermodynamic

properties. While specific experimental thermodynamic data for this compound are not

extensively available in peer-reviewed literature, this paper serves as a foundational resource

for researchers seeking to characterize it.

Available Physicochemical Properties
The most commonly available form of the compound is (R)-(-)-3-Fluoropyrrolidine

hydrochloride. The known properties for this salt are summarized below.
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Table 1: Physicochemical Properties of (R)-(-)-3-Fluoropyrrolidine Hydrochloride

Property Value Source

Identifier

CAS Number 136725-55-8 [1][2][3][4]

Molecular Formula C₄H₉ClFN [1][2][3]

Molecular Weight 125.57 g/mol [1][2][3]

InChI Key
LENYOXXELREKGZ-

PGMHMLKASA-N
[1][2]

Physical Data

Form Solid (Crystals or powder) [1]

Melting Point 179-186 °C [1][3]

Optical Activity [α]²⁰/D -8.0° (c = 4 in methanol) [1]

Computed Properties

Topological Polar Surface Area 12 Å² [2]

| Complexity | 46.8 |[2] |

Note: These properties are for the hydrochloride salt, not the free base. Thermodynamic values

will differ between the two forms.

Methodologies for Determining Core
Thermodynamic Properties
To obtain fundamental thermodynamic data such as enthalpy of formation (ΔH°f), standard

molar entropy (S°), and Gibbs free energy of formation (ΔG°f), a combination of experimental

and computational methods is required.

Experimental Protocols
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Experimental determination of thermodynamic properties provides benchmark data against

which computational models can be validated. The primary techniques include calorimetry and

spectroscopy.

This technique is the gold standard for determining the enthalpy of combustion (ΔH°c).[5][6]

From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Detailed Methodology:

Sample Preparation: A precisely weighed pellet (approx. 1-1.5 g) of high-purity (R)-3-
Fluoropyrrolidine is prepared.

Bomb Setup: The sample is placed in a crucible inside a high-pressure stainless steel

vessel, the "bomb." A fuse wire of known combustion energy is positioned to make contact

with the sample.

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically

25-30 atm) to ensure complete combustion.[6]

Calorimeter Assembly: The bomb is submerged in a known quantity of water in a thermally

insulated container (the calorimeter). The entire assembly is allowed to reach thermal

equilibrium while the water is stirred continuously.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water is meticulously recorded at short intervals before,

during, and after combustion to monitor the temperature rise (ΔT).[5]

Calculation:

The heat released by the combustion (q_comb) is calculated from the temperature change

and the total heat capacity of the calorimeter system (C_cal), which is determined

separately using a standard substance like benzoic acid.[7]

q_rxn = - (C_cal * ΔT)

Corrections are made for the heat of combustion of the fuse wire and for the formation of

any side products (e.g., nitric acid from residual nitrogen).
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The molar enthalpy of combustion (ΔH°c) is calculated from q_rxn and the moles of the

sample.

Finally, the standard enthalpy of formation (ΔH°f) is determined using the known ΔH°f

values of the combustion products (CO₂, H₂O, HF, and HCl if starting from the

hydrochloride salt).

DSC is a versatile thermoanalytical technique used to measure heat flow into or out of a

sample as a function of temperature or time.[8] It is highly effective for determining heat

capacity (Cp), enthalpy of fusion (ΔHfus), and the temperatures of phase transitions (e.g.,

melting point, glass transition).[9][10][11]

Detailed Methodology:

Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is

hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed with a specific temperature profile, typically a linear heating rate

(e.g., 5-10 °C/min) under an inert nitrogen atmosphere.[12]

Data Acquisition: The instrument measures the differential heat flow required to maintain the

sample and reference at the same temperature as the furnace temperature is ramped up.

Data Analysis:

Heat Capacity (Cp): By comparing the heat flow of the sample to that of a known standard

(like sapphire), the specific heat capacity of (R)-3-Fluoropyrrolidine can be determined

as a function of temperature.[10]

Enthalpy of Fusion (ΔHfus): The endothermic peak observed during melting is integrated

to yield the enthalpy of fusion. The onset temperature of this peak corresponds to the

melting point.[9]

Purity Analysis: The shape of the melting peak can also be used to estimate the purity of

the sample based on the Van't Hoff equation.[9]
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The following diagram illustrates a general workflow for thermal analysis experiments.
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General workflow for experimental thermal analysis.
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Computational Protocols
Computational chemistry provides a powerful means to predict thermodynamic properties from

first principles, bridging molecular structure with macroscopic thermodynamic data.[13][14] This

is particularly useful when experimental data is scarce or difficult to obtain.

Detailed Methodology:

Structure Optimization: The 3D structure of (R)-3-Fluoropyrrolidine is built in silico. A

geometry optimization is performed using a suitable quantum mechanics method (e.g.,

Density Functional Theory with a functional like B3LYP) and a sufficiently large basis set

(e.g., 6-311+G(d,p)) to find the lowest energy conformation of the molecule.[14][15]

Frequency Calculation: A vibrational frequency analysis is performed on the optimized

geometry. The absence of imaginary frequencies confirms that the structure is a true energy

minimum. This calculation yields the zero-point vibrational energy (ZPVE) and the vibrational

frequencies required for calculating thermodynamic functions.[15]

Thermochemical Analysis: Using the principles of statistical mechanics, the electronic

energy, and the vibrational, rotational, and translational partition functions are calculated

from the output of the frequency analysis.[13][16] From these partition functions, key

thermodynamic properties are derived at a standard temperature (usually 298.15 K):

Standard Molar Entropy (S°): Calculated from the sum of translational, rotational,

vibrational, and electronic contributions.

Enthalpy (H°): Calculated as H° = E_total + RT, where E_total is the sum of the total

electronic energy, ZPVE, and thermal vibrational, rotational, and translational energies.

Gibbs Free Energy (G°): Calculated using the fundamental equation G° = H° - TS°.[17][18]

Enthalpy of Formation (ΔH°f): The computed absolute enthalpy (H°) is not directly the

enthalpy of formation. To calculate ΔH°f, an isodesmic or atomization reaction scheme is

typically used, which leverages cancellation of errors in the calculations to yield more

accurate results.[19]
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The following diagram illustrates a typical computational workflow for predicting thermodynamic

properties.
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General workflow for computational thermochemistry.

Conclusion and Future Work
(R)-3-Fluoropyrrolidine is a valuable building block in pharmaceutical sciences, yet a

comprehensive public dataset of its core thermodynamic properties is currently lacking. While

basic physical constants for its hydrochloride salt are known, properties such as the standard

enthalpy of formation, molar entropy, and Gibbs free energy of formation are essential for

advanced chemical and process modeling.

This guide outlines the established experimental and computational roadmaps necessary to

fully characterize this compound. The execution of bomb calorimetry and differential scanning

calorimetry experiments would provide crucial benchmark data. In parallel, quantum

mechanical calculations can offer a predictive framework for these properties and help

elucidate the conformational effects of the fluorine substituent on the molecule's stability and

energy landscape. For researchers in drug development, obtaining this data would enable

more accurate modeling of its behavior, from reaction kinetics to ligand-receptor interactions,

ultimately accelerating the design of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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